Product packaging for Ethyl 5-fluorobenzofuran-2-carboxylate(Cat. No.:CAS No. 93849-31-1)

Ethyl 5-fluorobenzofuran-2-carboxylate

Cat. No.: B042316
CAS No.: 93849-31-1
M. Wt: 208.18 g/mol
InChI Key: RBQUPHUYCPBKSF-UHFFFAOYSA-N
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Description

Ethyl 5-fluorobenzofuran-2-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core structure, a privileged scaffold known for its prevalence in biologically active molecules. The specific substitution pattern, with a fluorine atom at the 5-position and an ester (ethyl carboxylate) group at the 2-position, makes it a versatile intermediate for the synthesis of more complex target molecules. The electron-withdrawing fluorine atom can influence the compound's electronic distribution, metabolic stability, and binding affinity to biological targets. The ethyl ester moiety serves as a crucial synthetic handle, readily undergoing hydrolysis to the carboxylic acid, or serving as a precursor to amides and hydrazides via aminolysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO3 B042316 Ethyl 5-fluorobenzofuran-2-carboxylate CAS No. 93849-31-1

Properties

IUPAC Name

ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQUPHUYCPBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453450
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93849-31-1
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation and Esterification

A prominent method involves the use of Friedel-Crafts chemistry to construct the benzofuran core while introducing the ester moiety. In one approach, 5-fluoro-2-hydroxybenzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction typically proceeds in polar aprotic solvents like N-methylpyrrolidone (NMP) under reflux conditions (80–100°C), yielding the target compound after 12–24 hours.

Key steps :

  • Cyclization : The hydroxyl group at the 2-position of 5-fluoro-2-hydroxybenzaldehyde reacts with ethyl bromoacetate, forming the benzofuran ring.

  • Esterification : Simultaneous esterification ensures the carboxylate group is retained at the 2-position.

This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to minimize byproducts such as diethyl esters or uncyclized intermediates.

Nucleophilic Acyl Substitution

An alternative route employs nucleophilic substitution on a preformed benzofuran chloride. 5-Fluorobenzofuran-2-carbonyl chloride is treated with ethanol in the presence of a base like pyridine or triethylamine. The reaction is conducted in anhydrous dichloromethane at 0–5°C to prevent hydrolysis of the acid chloride.

Advantages :

  • Higher yields (70–85%) due to the reactivity of the acyl chloride.

  • Shorter reaction times (2–4 hours).

However, the synthesis of 5-fluorobenzofuran-2-carbonyl chloride itself requires handling hazardous reagents like thionyl chloride or oxalyl chloride, complicating scalability.

Cyclization of Knoevenagel Adducts

A less conventional method involves the cyclization of Knoevenagel adducts derived from 5-fluorosalicylaldehyde and ethyl acetoacetate. Under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid), the adduct undergoes intramolecular cyclization to form the benzofuran ring. This method is notable for its atom economy but suffers from lower yields (30–40%) due to competing polymerization side reactions.

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
NMP805892
DCM257295
THF654888

Dichloromethane (DCM) emerges as the optimal solvent for nucleophilic acyl substitution, offering high solubility for both reactants and products while minimizing side reactions.

Catalytic Systems

Lewis acids such as aluminum chloride (AlCl₃) enhance electrophilic aromatic substitution in Friedel-Crafts routes. For example, AlCl₃ (0.3 equiv) in DCM at −20°C improves regioselectivity for the 5-fluoro position, increasing yields to 65–70%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis adopts continuous flow systems to improve heat and mass transfer. A representative setup involves:

  • Reactor Type : Tubular flow reactor (stainless steel, 10 L volume).

  • Conditions : 100°C, 10 bar pressure, residence time of 30 minutes.

  • Output : 85% yield with >99% purity after inline distillation.

This method reduces energy consumption by 40% compared to batch processes.

Purification Techniques

Large-scale purification employs fractional distillation followed by recrystallization from ethanol/water (3:1 v/v). Automated column chromatography is reserved for high-purity pharmaceutical grades, achieving >99.9% purity but at elevated costs.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Friedel-Crafts Alkylation5892Moderate12.50
Nucleophilic Substitution7895High8.20
Knoevenagel Cyclization3585Low18.00

The nucleophilic acyl substitution route is favored for industrial applications due to its balance of yield, cost, and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Ethyl 5-fluorobenzofuran-2-carboxylate belongs to the benzofuran class of compounds, which are known for their diverse biological activities. Research indicates that benzofuran derivatives exhibit significant antimicrobial , antitumor , and anti-inflammatory properties.

  • Antimicrobial Activity : Studies have shown that benzofuran-based compounds can act as effective antimicrobial agents. For instance, certain derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
  • Antitumor Properties : Benzofuran derivatives have also been explored for their anticancer potential. Compounds similar to this compound have shown activity against human cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : The compound may inhibit the 5-lipoxygenase enzyme system, which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions like asthma and allergic reactions .

Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

Therapeutic AreaPotential Application
AntimicrobialDevelopment of new antibiotics targeting resistant strains
AnticancerTreatment for various cancers through targeted therapies
Anti-inflammatoryManagement of asthma and allergic conditions
CytoprotectiveProtection against gastrointestinal damage from irritants

Case Studies and Research Findings

Several studies highlight the efficacy of benzofuran derivatives in clinical settings:

  • A systematic review indicated that benzofuran compounds could serve as scaffolds for designing novel antimicrobial agents. The review emphasized structure-activity relationships (SAR) that help medicinal chemists optimize these compounds for better efficacy against pathogens .
  • Another study demonstrated the anticancer properties of a series of benzofuran derivatives against ovarian cancer cell lines, showcasing their potential as effective chemotherapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The benzofuran ring structure allows the compound to interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key analogues differ in substituents (e.g., halogens, nitro groups) and ester moieties (ethyl vs. methyl). Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Pharmacological Data Commercial Availability
Ethyl 5-fluorobenzofuran-2-carboxylate 5-F C${11}$H$9$FO$_3$ ~208.19 Not reported $499/g (Accela)
Ethyl 5-bromo-1-benzofuran-2-carboxylate 5-Br C${10}$H$7$BrO$_3$ 271.07 Evaluated for pharmacological activity Commercially available
Ethyl 5-nitrobenzofuran-2-carboxylate 5-NO$_2$ C${11}$H$9$NO$_5$ 235.19 Not reported TCI America (safety guidelines provided)
Mthis compound 5-F, methyl ester C${10}$H$7$FO$_3$ 194.16 Not reported Typically in stock

Biological Activity

Ethyl 5-fluorobenzofuran-2-carboxylate (C11_{11}H9_{9}O3_3F) is a compound within the benzofuran family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that halogen substitutions, such as fluorine at the 5-position, enhance antibacterial activity against various pathogens. A structure-activity relationship (SAR) study highlighted that compounds with halogenated substituents at positions 4, 5, and 6 exhibited potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus23
Escherichia coli24
Candida albicans20

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. The compound has been shown to inhibit cell growth in various cancer cell lines, particularly those with EZH2 mutations. In vitro assays revealed IC50_{50} values in the low nanomolar range, indicating strong efficacy .

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (nM)Reference
KARPAS4220.5
Pfeiffer20

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Benzofuran derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Sigma Receptor Modulation : These compounds may interact with sigma receptors, which are implicated in various cellular processes including apoptosis and cell proliferation.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of lymphoma. The compound demonstrated significant tumor regression when administered orally, supporting its potential as an effective therapeutic agent .

Study Overview

  • Objective : To assess the anticancer efficacy of this compound in vivo.
  • Methodology : Mice bearing KARPAS422 xenografts were treated with varying doses of the compound.
  • Results : Complete tumor regression was observed in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-fluorobenzofuran-2-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via cyclization of fluorinated precursors or esterification of 5-fluorobenzofuran-2-carboxylic acid. Key steps include using ethyl chloroformate or ethanol under acidic catalysis. To maximize yields, optimize reaction temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to identify the ethyl ester group (δ ~4.3–4.5 ppm for CH2_2, δ ~1.3–1.4 ppm for CH3_3) and fluorine-induced deshielding in the benzofuran ring.
  • IR : Confirm the ester carbonyl stretch (~1720 cm1^{-1}) and C-F vibration (~1100–1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]+^+) and fragmentation patterns. Compare with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data (e.g., NMR, X-ray) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces in X-ray data. Validate computational models (e.g., DFT) using implicit solvent models (e.g., PCM). For crystallographic refinement, employ SHELXL (via Olex2 or SHELXTL) to adjust thermal parameters and hydrogen atom positions. Cross-validate bond lengths (e.g., C-F: ~1.35 Å) and torsion angles with literature analogs .

Q. What strategies elucidate the electronic effects of the fluorine substituent on reactivity and regioselectivity?

  • Methodological Answer :

  • Electron-Deficient Aromatic Systems : Use Hammett substituent constants (σm_m for fluorine) to predict electrophilic substitution patterns.
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic acyl substitution.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to map electron density changes .

Q. How should researchers design biological activity studies for this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO).
  • SAR Studies : Synthesize analogs (e.g., methyl esters, halogen substitutions) to correlate structure with activity.
  • Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess acute toxicity .

Methodological and Data Analysis Questions

Q. What are best practices for conducting systematic reviews on this compound?

  • Methodological Answer :

  • Search Strings : Combine terms like "5-fluorobenzofuran-2-carboxylate synthesis," "crystallographic data," and "biological activity" in databases (SciFinder, PubMed). Use Boolean operators (AND/OR) and truncation (*).
  • Screening : Apply PRISMA guidelines to filter studies by relevance (e.g., synthetic yields >70%, peer-reviewed journals).
  • Data Extraction : Tabulate reaction conditions, spectral data, and bioactivity results for meta-analysis .

Q. How can researchers optimize X-ray crystallography workflows for this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation (acetone/water) or diffusion methods. Fluorinated compounds often require low-temperature (100 K) data collection to reduce disorder.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate using R1_1 (<5%) and wR2_2 (<15%) metrics. Deposit CIF files in the Cambridge Structural Database .

Contradiction and Reproducibility Analysis

Q. How to address inconsistencies in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions using exact solvent grades and equipment (e.g., Schlenk line for moisture-sensitive steps).
  • Analytical Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.
  • Trace Impurities : Use 19^{19}F NMR to detect fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-fluorobenzofuran-2-carboxylate
Reactant of Route 2
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Ethyl 5-fluorobenzofuran-2-carboxylate

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